4-bromo-2-methylbenzene-1-thiol
Description
Significance of Aryl Thiols in Modern Organic Chemistry
Aryl thiols, or thiophenols, are organosulfur compounds characterized by a sulfhydryl group (-SH) attached to an aromatic ring. wikipedia.org They are the sulfur analogs of phenols and exhibit distinct chemical reactivity. britannica.com The thiol group is a potent nucleophile and can participate in a variety of important chemical transformations, including the formation of thioethers, disulfides, and thioesters. britannica.comrsc.org This reactivity makes aryl thiols crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. mdpi.com The sulfur atom can also coordinate to metal centers, leading to applications in catalysis and coordination chemistry. mdpi.com Furthermore, the unique electronic and steric properties of the sulfhydryl group can influence the biological activity and physical properties of molecules, making substituted thiols valuable motifs in drug discovery. researchgate.net Free radicals derived from thiols, known as thiyl radicals, are also significant in various reactions in both organic chemistry and biochemistry. wikipedia.org
Role of Halogenated Arenes as Synthetic Building Blocks
Halogenated arenes, or aryl halides, are aromatic compounds containing one or more halogen atoms bonded to the benzene (B151609) ring. They are exceptionally useful as synthetic building blocks, primarily due to their participation in a wide array of cross-coupling reactions. enamine.net Seminal reactions such as the Suzuki, Heck, and Sonogashira couplings utilize aryl halides as electrophilic partners to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors. enamine.netnih.gov The nature and position of the halogen atom can be tuned to control the reactivity and regioselectivity of these transformations. acs.orgacs.org The ability to introduce halogens onto aromatic rings and subsequently replace them with other functional groups provides a powerful and flexible strategy for the synthesis of highly substituted and functionalized aromatic compounds. acs.orgnih.gov
Structural Context of 4-Bromo-2-methylbenzene-1-thiol within Aromatic Thiol Chemistry
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 14395-51-8 | biosynth.com |
| Molecular Formula | C₇H₇BrS | biosynth.comuni.lu |
| Molecular Weight | 203.1 g/mol | biosynth.com |
| IUPAC Name | 4-bromo-2-methylbenzenethiol | uni.lu |
| SMILES | CC1=C(C=CC(=C1)Br)S | biosynth.com |
| InChI Key | FDBASSUDFNUONY-UHFFFAOYSA-N | uni.lu |
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Overview of Research Directions for Substituted Benzene Thiols
Detailed Research Findings
While specific research articles focusing exclusively on this compound are limited, its synthesis and reactivity can be understood from general principles of organic chemistry and related compounds.
The synthesis of substituted thiophenols can be achieved through various routes. One common method involves the reduction of the corresponding sulfonyl chloride. wikipedia.org For example, 4-bromothiophenol (B107966) can be synthesized by reducing 4-bromo-benzenesulfonyl chloride. wikipedia.org Another approach is the substitution reaction of a halogenated benzene with a sulfur nucleophile, such as sodium hydrosulfide (B80085), in a polar aprotic solvent. google.com The synthesis of 2-aminobenzenethiols, for instance, can be achieved by the reduction of bis-(o-nitrophenyl) disulfides. ijcrt.org A patented method describes the preparation of substituted thiophenols by reacting a substituted halobenzene with a thiohydrogenating reagent. google.com More recently, methods for the bromothiolation of aryne intermediates have been developed to produce o-bromobenzenethiol equivalents. acs.org
The reactivity of this compound is governed by its functional groups. The thiol group can undergo S-alkylation, S-arylation, and oxidation to form disulfides. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of alkyl, alkenyl, alkynyl, or aryl groups at the para-position relative to the thiol. The synthesis of 4-bromo-2-nitrotoluene (B1266186) from benzene has been described, which could potentially serve as a precursor to this compound through reduction of the nitro group to an amine, followed by diazotization and substitution with a thiol-containing reagent. libretexts.org
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₇BrS |
| 4-bromothiophenol | C₆H₅BrS |
| Acetylacetone (B45752) | C₅H₈O₂ |
| Benzene | C₆H₆ |
| Bromobenzene | C₆H₅Br |
| Cesium carbonate | Cs₂CO₃ |
| N-bromosuccinimide | C₄H₄BrNO₂ |
| Nitric acid | HNO₃ |
| Silver nitrate | AgNO₃ |
| Sodium hydrosulfide | NaSH |
| Sulfuric acid | H₂SO₄ |
| Thiophenol | C₆H₅SH |
| Toluene (B28343) | C₇H₈ |
| 4-bromo-2-nitrotoluene | C₇H₆BrNO₂ |
| 4-bromo-benzenesulfonyl chloride | C₆H₄BrClO₂S |
| p-bromotoluene | C₇H₇Br |
This table is interactive. You can sort and filter the data.
Properties
IUPAC Name |
4-bromo-2-methylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBASSUDFNUONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Synthesis of 4 Bromo 2 Methylbenzene 1 Thiol
Retrosynthetic Analysis of 4-Bromo-2-methylbenzene-1-thiol
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.comnih.gov This process involves the disconnection of chemical bonds to reveal potential precursors, known as synthons, and their real-world chemical equivalents. youtube.comdeanfrancispress.com
Strategic Disconnections Involving Carbon-Sulfur Bond Formation
A primary strategic disconnection for this compound involves the carbon-sulfur (C-S) bond. This disconnection leads to a 4-bromo-2-methylphenyl synthon and a thiol synthon.
Disconnection of the C-S Bond:
Target Molecule: this compound
Disconnection: The bond between the aromatic ring and the sulfur atom.
Synthons: A 4-bromo-2-methylphenyl cation and a hydrosulfide (B80085) anion (HS⁻).
Synthetic Equivalents: The 4-bromo-2-methylphenyl cation can be derived from a corresponding aryl halide, such as 4-bromo-1-iodo-2-methylbenzene, or a diazonium salt derived from 4-bromo-2-methylaniline. The hydrosulfide anion is typically sourced from reagents like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (NaSH).
Several forward synthetic strategies validate this disconnection:
Copper-Catalyzed Cross-Coupling: Aryl iodides can undergo a copper-catalyzed coupling reaction with a sulfur source, such as sulfur powder followed by reduction, or with sodium sulfide. organic-chemistry.org For instance, 4-bromo-1-iodo-2-methylbenzene could be coupled with a sulfur source in the presence of a copper catalyst to form the desired thiol.
From Aryl Diazonium Salts: An aryl diazonium salt, prepared from 4-bromo-2-methylaniline, can be treated with a sulfur-containing nucleophile like potassium ethyl xanthate, followed by hydrolysis to yield the thiol.
Strategic Disconnections Involving Carbon-Bromine Bond Introduction
Another key disconnection is the carbon-bromine (C-Br) bond. This approach considers how the bromine atom can be introduced onto a pre-existing 2-methylthiophenol or a protected precursor.
Disconnection of the C-Br Bond:
Target Molecule: this compound
Disconnection: The bond between the aromatic ring and the bromine atom.
Synthons: A 4-bromo-2-methylbenzene-1-thiolide anion and a bromonium ion (Br⁺).
Synthetic Equivalent: The precursor would be 2-methylthiophenol or a protected version. The brominating agent would be an electrophilic bromine source like molecular bromine (Br₂).
In the forward synthesis, the introduction of bromine would be achieved through electrophilic aromatic substitution. The directing effects of the substituents on the ring are crucial. The methyl group is an activating, ortho-, para-director, while the thiol group is also an activating, ortho-, para-director. In 2-methylthiophenol, both groups would direct an incoming electrophile to the 4- and 6-positions. This would likely result in a mixture of products, including the desired 4-bromo isomer. The reaction conditions, such as the choice of solvent and catalyst (e.g., FeBr₃), can influence the regioselectivity of the bromination. quora.comdoubtnut.com
Strategic Disconnections for Methyl Group Installation on the Benzene (B151609) Ring
The installation of the methyl group can also be a point of disconnection, typically through a Friedel-Crafts alkylation or a related process.
Disconnection of the C-C Bond (Methyl Group):
Target Molecule: this compound
Disconnection: The bond between the aromatic ring and the methyl group.
Synthons: A 4-bromobenzene-1-thiolide anion and a methyl cation (CH₃⁺).
Synthetic Equivalents: The precursor would be 4-bromothiophenol (B107966), and the methylating agent would be a methyl halide (e.g., CH₃Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
However, performing a Friedel-Crafts alkylation on 4-bromothiophenol presents challenges. The thiol group can react with the Lewis acid catalyst, deactivating the ring and potentially leading to undesired side reactions. A more viable approach would involve protecting the thiol group, for example, as a thioether, before carrying out the Friedel-Crafts alkylation. Alternatively, the thiol group could be introduced after the methylation step, as suggested by the other retrosynthetic pathways.
Conventional Synthetic Routes to this compound
Conventional synthetic routes often rely on well-established and reliable chemical transformations. One of the most common methods for preparing aryl thiols is through the reduction of their corresponding sulfonyl derivatives.
Thiolation Methodologies
A robust and widely used method for the synthesis of this compound is the reduction of 4-bromo-2-methylbenzenesulfonyl chloride. This sulfonyl chloride is a stable and often commercially available starting material. The reduction of the sulfonyl chloride group (-SO₂Cl) to a thiol group (-SH) can be accomplished using various reducing agents.
4-bromo-2-methylbenzenesulfonyl chloride → this compound
A variety of reducing systems have been developed for this transformation, each with its own advantages in terms of yield, reaction conditions, and functional group tolerance.
| Reducing Agent/System | Reaction Conditions | Notes |
| Zinc and Acid | Zinc dust in the presence of an acid like sulfuric acid or acetic acid. | A classic and cost-effective method, but can generate significant amounts of metal salt waste. |
| Triphenylphosphine (PPh₃) | Typically used in a solvent like toluene (B28343). | An efficient and convenient method for the synthesis of aryl thiols from sulfonyl chlorides. |
| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent, used in an anhydrous ether solvent. | Highly effective but can be unselective and reacts with a wide range of functional groups. |
| Catalytic Hydrogenation | Hydrogen gas (H₂) under pressure with a palladium catalyst and a base. | A cleaner method that avoids stoichiometric metal waste. The base is required to neutralize the HCl formed. nih.gov |
| Red Phosphorus and Iodine | Generates hydroiodic acid in situ, which acts as the reducing agent. | An effective but potentially hazardous method due to the nature of the reagents. |
The choice of reducing agent can be critical, especially when other functional groups are present in the molecule that could also be reduced. For 4-bromo-2-methylbenzenesulfonyl chloride, milder reducing agents are often preferred to avoid any potential reaction with the bromo substituent.
Bromination Methodologies
The introduction of a bromine atom onto the benzene ring is a key step, and its position is dictated by the directing effects of the substituents already present on the ring.
Electrophilic aromatic substitution is the standard method for brominating benzene and its derivatives. gmu.edu When the substrate is a methylated benzene, such as toluene, the reaction involves treating the aromatic compound with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or iron filings. slideserve.com The Lewis acid polarizes the Br-Br bond, generating a potent electrophile (Br⁺) that attacks the electron-rich aromatic ring. slideserve.com
The methyl group is an activating, ortho-, para-directing substituent. vaia.com This means it increases the rate of electrophilic substitution compared to benzene and directs the incoming electrophile primarily to the positions ortho and para to itself. slideserve.comvaia.com The bromination of toluene, therefore, yields a mixture of 2-bromotoluene (B146081) (ortho) and 4-bromotoluene (B49008) (para), with a very small amount of 3-bromotoluene (B146084) (meta). acs.org The para isomer is typically the major product due to reduced steric hindrance compared to the ortho positions.
| Isomer | Product Percentage (± SD) |
| ortho-bromotoluene | 43.09% (± 1.35) |
| meta-bromotoluene | 0.67% (± 0.31) |
| para-bromotoluene | 56.26% (± 1.57) |
This table shows the typical isomer distribution for the electrophilic bromination of toluene in the presence of an iron catalyst, as determined by FTIR analysis. acs.org
Achieving high regioselectivity is crucial for an efficient synthesis. To synthesize this compound, a key strategy involves the bromination of a precursor where the existing functional groups direct the bromine to the desired C4 position. A highly effective precursor is 2-methylphenol (o-cresol).
In 2-methylphenol, both the hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing. However, the hydroxyl group is a much stronger activating group than the methyl group, and its directing effect dominates. The position para to the powerful hydroxyl activator is open, making it the primary site for electrophilic attack. Therefore, the bromination of 2-methylphenol proceeds with high regioselectivity to yield 4-bromo-2-methylphenol.
Various reagents can be employed for the bromination of phenols. While Br₂ is common, other systems have been developed to improve selectivity and handle the high reactivity of the phenol (B47542) ring. For example, methods using trimethylsilyl (B98337) bromide (TMSBr) in the presence of specific sulfoxide (B87167) oxidants have been shown to provide excellent yields and high para-selectivity for the bromination of phenols under mild conditions. chemistryviews.org The kinetic study of the bromination of cresol (B1669610) isomers in an aqueous medium also highlights the rapid nature of these reactions. iosrjournals.org
Introduction of the Methyl Group
The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for attaching alkyl groups to an aromatic ring. mt.com The reaction involves an alkyl halide (e.g., methyl chloride), a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), and the aromatic substrate. masterorganicchemistry.com The Lewis acid assists in the formation of a carbocation or a related electrophilic species, which is then attacked by the aromatic π-system. mt.com
Despite its utility, the Friedel-Crafts alkylation has significant limitations that must be considered, particularly in the context of synthesizing a polysubstituted molecule like this compound.
Polyalkylation: The product of the reaction, an alkylbenzene, is more reactive than the starting material because the newly added alkyl group activates the ring. This can lead to the addition of multiple alkyl groups. libretexts.org
Carbocation Rearrangement: Primary alkyl halides can form carbocations that rearrange to more stable secondary or tertiary carbocations, leading to isomeric products. This is not a concern when introducing a methyl group. khanacademy.org
Substrate Limitations: The reaction fails on strongly deactivated aromatic rings, such as those bearing nitro, sulfonic acid, or acyl groups. masterorganicchemistry.com Furthermore, the Lewis acid catalyst can react with basic functional groups like amines (-NH₂) and hydroxyls (-OH), as well as thiols (-SH). This coordination deactivates the catalyst and the ring, effectively shutting down the reaction.
Due to these limitations, performing a Friedel-Crafts alkylation on a precursor that already contains a phenol or thiol group is generally not feasible. A more robust synthetic strategy involves starting with a commercially available methylated precursor, such as toluene or o-cresol, and then introducing the other functional groups in subsequent steps. libretexts.org
Alternative Methylation Pathways
While direct synthesis routes to this compound are common, alternative pathways involving late-stage methylation of a pre-existing bromothiophenol scaffold represent a viable synthetic strategy. These methods are particularly useful when the precursor, 4-bromobenzene-1-thiol, is readily available or when specific substitution patterns are desired.
One approach involves the ortho-directed methylation of 4-bromothiophenol. This can be challenging due to the directing effects of the existing substituents. However, techniques involving ortho-lithiation followed by quenching with a methylating agent like methyl iodide can be employed. The thiol group typically requires protection prior to lithiation to prevent side reactions.
Another alternative involves the use of methylation agents in combination with specific catalysts that can direct the methylation to the position ortho to the thiol group. While less common, research into selective C-H activation and functionalization could provide future pathways for such transformations. The choice of solvent and base is critical in these reactions to control selectivity and yield. A more conventional, albeit indirect, alternative begins with 2-bromo-4-methylaniline, which can be converted to the corresponding diazonium salt. orgsyn.org Subsequent reaction with a sulfur-containing nucleophile can then install the thiol group.
Advanced and Emerging Synthetic Techniques for this compound
Modern organic synthesis has moved towards more efficient, selective, and sustainable methods. The synthesis of aryl thiols, including this compound, has benefited significantly from these advancements.
Catalytic Approaches in C-S Bond Formation
The formation of the carbon-sulfur (C-S) bond is the key step in synthesizing this compound from precursors like 1,4-dibromo-2-methylbenzene. Transition-metal catalysis has become a cornerstone for these transformations, offering high efficiency and functional group tolerance. researchgate.net
Palladium- and copper-catalyzed cross-coupling reactions are the most prominent methods. acsgcipr.orgmdpi.com These reactions, often referred to as Buchwald-Hartwig or Ullmann-type couplings, involve the reaction of an aryl halide (or triflate) with a thiol or a thiol surrogate. acsgcipr.org The general mechanism involves the oxidative addition of the aryl halide to the metal center, followed by coordination of the thiolate and reductive elimination to form the C-S bond and regenerate the catalyst. acsgcipr.org
The choice of catalyst, ligand, base, and solvent is crucial for the success of these couplings. acsgcipr.org For palladium catalysis, phosphine-based ligands are commonly used. acs.org Copper catalysis, while often cheaper, may require specific N,O- or N,N-ligands to achieve high yields, especially with less reactive aryl bromides. mdpi.com The use of well-defined copper(I) complexes can serve as efficient precatalysts for the S-arylation of thiols. mdpi.com
| Catalyst System | Typical Substrates | Key Features |
| Palladium-based | Aryl bromides, triflates, activated chlorides | High efficiency, broad substrate scope, tolerance to various functional groups. acs.org |
| Copper-based | Aryl iodides, bromides | Lower cost than palladium, often uses N,N- or N,O-ligands, can be less reactive for aryl bromides/chlorides. mdpi.com |
| Nickel-based | Aryl halides | Emerging as a cost-effective alternative to palladium. acs.org |
| Iron-based | Aryl halides | Inexpensive and environmentally friendly, though sometimes less efficient than noble metals. researchgate.net |
Phase Transfer Catalysis in Synthetic Schemes
Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. wikipedia.org This is particularly relevant for the synthesis of thiols, where an inorganic sulfur source (e.g., sodium hydrosulfide, NaSH), which is soluble in water, needs to react with an aryl halide substrate (e.g., 1,4-dibromo-2-methylbenzene), which is soluble in an organic solvent.
A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the hydrosulfide anion (SH⁻) from the aqueous phase into the organic phase. wikipedia.org The lipophilic cation of the catalyst pairs with the anion, creating a lipophilic ion pair that can migrate across the phase boundary. operachem.com Once in the organic phase, the "naked" and highly reactive anion can readily react with the aryl halide.
Advantages of PTC in Thiol Synthesis:
Avoids the need for expensive, anhydrous polar aprotic solvents like DMF or DMSO.
Often leads to faster reaction rates and higher yields.
Uses simple and inexpensive reagents and equipment.
Represents a greener approach by often allowing the use of water as a solvent.
Multicomponent Reactions Incorporating Thiol Functionality
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, offer significant advantages in terms of efficiency and molecular diversity. nih.gov While a direct MCR to synthesize a relatively simple molecule like this compound is uncommon, the principles of MCRs are widely used to create more complex sulfur-containing molecules where a thiol is a key reactant. researchgate.net
For instance, the Asinger reaction and its variants are four-component reactions that combine a ketone or aldehyde, ammonia, sulfur, and an α-halocarbonyl compound to produce 3-thiazolines, which are important heterocyclic scaffolds. nih.gov Similarly, isocyanide-based MCRs like the Passerini and Ugi reactions can incorporate thiol-containing components to rapidly build molecular complexity. nih.govrsc.org
These reactions showcase the power of incorporating thiol functionality in single-pot procedures, which is a core principle of modern synthetic efficiency. researchgate.net The development of novel MCRs could one day provide a direct route to functionalized aryl thiols from simple precursors.
Green Chemistry Approaches to Thiol Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com In the context of thiol synthesis, this translates to using safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. monash.edu
Key Green Approaches:
Aqueous Media: Performing C-S cross-coupling reactions in water or using water-soluble catalysts minimizes the reliance on volatile organic compounds (VOCs). rsc.org The thiol-ene reaction, for example, can be conducted in aqueous systems using a water-soluble photoinitiator. rsc.org
Photocatalysis: Visible-light photocatalysis uses light as a sustainable energy source to drive chemical reactions under mild conditions. acs.org This approach can be used for C-S bond formation, often without the need for transition metals. researchgate.net
Electrosynthesis: Electrochemical methods can generate reactive species and drive reactions without the need for chemical oxidants or reductants, reducing waste. researchgate.net An electrocatalytic protocol for C-H/S-H cross-coupling has been developed that is catalyst- and oxidant-free. researchgate.net
Solvent-Free Reactions: Conducting reactions without a solvent, for example by grinding solid reactants together (mechanochemistry), represents a significant green advancement. mdpi.com An anti-Markovnikov addition of thiols to alkenes has been achieved under solvent-free conditions. organic-chemistry.org
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Methylbenzene 1 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei.
¹H NMR Spectroscopic Analysis and Proton Chemical Shifts
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment of a proton. In 4-bromo-2-methylbenzene-1-thiol, the aromatic protons are influenced by the electron-withdrawing bromine atom and the electron-donating methyl and thiol groups. chemistrysteps.com
The expected ¹H NMR spectrum would show distinct signals for the methyl protons, the thiol proton, and the aromatic protons. The methyl protons typically appear as a singlet in the upfield region. The thiol proton (S-H) also gives a singlet, though its chemical shift can be variable and it is exchangeable with deuterium. The aromatic protons will appear as a complex pattern of multiplets in the downfield region due to spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₃ | ~2.2-2.5 | Singlet |
| -SH | Variable (often broad) | Singlet |
| Aromatic-H | ~6.8-7.5 | Multiplet |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopic Analysis and Carbon Chemical Shifts
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. ucl.ac.uk The chemical shifts of the carbon atoms in this compound are influenced by the attached functional groups.
The carbon attached to the bromine atom (C-Br) will be shifted to a lower field compared to unsubstituted benzene (B151609). The carbon bearing the thiol group (C-S) and the methyl group (C-CH₃) will also have characteristic chemical shifts. The remaining aromatic carbons will appear in the typical aromatic region (approximately 110-140 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -CH₃ | ~20-25 |
| C-Br | ~115-125 |
| C-S | ~125-135 |
| Aromatic C-H | ~125-140 |
| Quaternary Aromatic C | ~130-145 |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are powerful tools for determining the connectivity of atoms within a molecule. youtube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would reveal the coupling between adjacent aromatic protons, helping to assign their specific positions on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. ukwms.ac.id Specific functional groups absorb at characteristic frequencies.
For this compound, the FT-IR spectrum would be expected to show the following characteristic absorption bands:
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) |
| S-H | Stretching | 2550-2600 (weak) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (methyl) | Stretching | 2850-2960 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-Br | Stretching | 500-600 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. researchgate.net While FT-IR measures absorption, Raman spectroscopy measures the scattering of light. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.
For this compound, Raman spectroscopy would be particularly useful for observing the S-H and C-S stretching vibrations, which can sometimes be weak in the IR spectrum. The aromatic ring vibrations would also produce characteristic signals in the Raman spectrum.
Table 4: Expected Raman Shifts for this compound
| Functional Group | Vibration | Expected Raman Shift (cm⁻¹) |
| S-H | Stretching | 2550-2600 |
| C-S | Stretching | 600-700 |
| Aromatic Ring | Ring "breathing" modes | ~1000 and ~1600 |
| C-Br | Stretching | 500-600 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound and in deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. The molecular formula of this compound is C₇H₇BrS. The presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺˙) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units. docbrown.info
The theoretical monoisotopic mass of this compound, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³²S), is 201.94518 Da. uni.lu An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass, thereby confirming the elemental composition.
Table 1: HRMS Data for [C₇H₇⁷⁹BrS]⁺˙
| Parameter | Value |
| Molecular Formula | C₇H₇BrS |
| Theoretical Monoisotopic Mass (Da) | 201.94518 uni.lu |
| Expected [M]⁺˙ (m/z) | 201.9452 |
| Expected [M+2]⁺˙ (m/z) | 203.9431 |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion) and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable structural information. researchgate.net For this compound, the fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. libretexts.org
Key fragmentation pathways would include:
Loss of a bromine radical: The C-Br bond is relatively weak and its cleavage would result in a stable fragment ion at m/z 123.
Loss of a thiol radical (•SH): Cleavage of the C-S bond would lead to the loss of a thiol radical, producing a bromotoluene cation at m/z 170/172.
Alpha-cleavage: Cleavage of the bond alpha to the sulfur atom is a common pathway for thiols. libretexts.orgmiamioh.edu
Formation of the tropylium (B1234903) ion: Aromatic compounds with a methyl group can rearrange upon ionization to form a highly stable tropylium cation (C₇H₇⁺) at m/z 91, although this would involve the loss of both Br and SH. youtube.com
The characteristic 1:1 isotopic signature of bromine would be observed for any fragment containing a bromine atom. docbrown.infomiamioh.edu
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |
| 202/204 | [C₇H₇S]⁺ | 123 | •Br |
| 202/204 | [C₇H₆Br]⁺ | 169/171 | •SH |
| 202/204 | [C₆H₄Br]⁺ | 155/157 | •CH₃, •SH |
| 123 | [C₆H₅]⁺ | 77 | •H₂S, •CS |
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This analysis reveals detailed information about bond lengths, bond angles, and the nature of intermolecular forces that govern the crystal packing. mdpi.comrsc.org While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state characteristics.
A single-crystal X-ray diffraction experiment would determine the unit cell, which is the basic repeating parallelepiped that forms the entire crystal lattice. The dimensions of the unit cell are defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). The symmetry of the crystal structure is described by its space group. For example, a related compound, 1-bromo-4-methyl-2-nitrobenzene, was found to crystallize in the orthorhombic Pna2₁ space group. researchgate.net
Table 3: Illustrative Unit Cell Parameters (based on a related compound, 1-Bromo-4-methyl-2-nitrobenzene)
| Parameter | Value researchgate.net |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 13.016 |
| b (Å) | 14.617 |
| c (Å) | 4.037 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 768.1 |
| Z (molecules/unit cell) | 4 |
Crystallographic analysis provides precise measurements of the geometric parameters within the molecule. mdpi.comrsc.org The bond lengths and angles for this compound are expected to be consistent with values for substituted aromatic thiols. The C-S and C-Br bond lengths will be influenced by their attachment to the sp²-hybridized carbon of the benzene ring. The orientation of the thiol group relative to the ring would be defined by the C-C-S-H dihedral angle.
Table 4: Predicted Molecular Geometry Parameters for this compound
| Parameter | Bond/Angle | Expected Value |
| Bond Length | C-S | ~1.77 Å |
| Bond Length | S-H | ~1.34 Å |
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Angle | C-C-S | ~120° |
| Bond Angle | C-S-H | ~96° |
| Dihedral Angle | C-C-S-H | Variable |
The packing of molecules in the crystal lattice is directed by a combination of non-covalent interactions. mdpi.comrsc.orgsigmaaldrich.com For this compound, several key interactions are anticipated:
Hydrogen Bonding: Thiols are capable of acting as hydrogen bond donors. The primary interaction would likely be an S-H···S hydrogen bond, forming chains or dimeric motifs within the crystal.
S-H/π Interactions: A significant interaction for thiols is the S-H/π bond, where the thiol hydrogen atom interacts favorably with the electron-rich π system of an adjacent aromatic ring. nih.gov This interaction can be a dominant factor in the crystal packing, sometimes being favored over conventional hydrogen bonds. nih.gov
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming stabilizing contacts with Lewis basic sites, such as the sulfur atom of a neighboring molecule (Br···S). researchgate.net Br···Br interactions are also possible. mdpi.com
These combined interactions dictate the final three-dimensional architecture of the crystal, influencing its physical properties. rsc.org
Computational and Theoretical Investigations of 4 Bromo 2 Methylbenzene 1 Thiol
Quantum Chemical Calculations
Quantum chemical calculations have become a powerful tool for investigating the structural and electronic properties of molecules. stenutz.eu These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed exploration of a molecule's characteristics in its ground and excited states. Such studies are crucial for predicting molecular geometry, electronic distribution, and spectroscopic behavior, offering a theoretical framework that complements experimental findings.
Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular geometry of compounds by finding the lowest energy conformation. stenutz.eu The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is frequently used for this purpose. researchgate.net The geometry optimization of 4-bromo-2-methylbenzene-1-thiol involves calculating bond lengths and angles that correspond to the most stable arrangement of its atoms.
Below is a table of representative calculated geometric parameters for this compound, based on DFT calculations for analogous substituted benzene (B151609) molecules.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-Br | ~1.90 |
| Bond Length | C-S | ~1.78 |
| Bond Length | S-H | ~1.35 |
| Bond Length | C-C (aromatic) | ~1.39 - 1.41 |
| Bond Length | C-CH₃ | ~1.51 |
| Bond Angle | C-C-Br | ~119 - 121 |
| Bond Angle | C-C-S | ~118 - 122 |
| Bond Angle | C-S-H | ~96 - 100 |
The electronic properties of a molecule are fundamental to its chemical reactivity and interactions. DFT calculations provide access to several key descriptors of electronic structure.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller energy gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the aromatic ring, which are electron-rich regions. The LUMO is likely distributed over the aromatic ring and influenced by the electron-withdrawing bromine atom. The energy of these orbitals and the resulting gap can be calculated using DFT.
| Parameter | Calculated Energy (eV) |
|---|---|
| HOMO Energy | ~ -6.0 to -6.5 |
| LUMO Energy | ~ -1.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 |
Note: These values are estimates based on typical DFT calculations for similar aromatic compounds.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface displays the electrostatic potential on the electron density surface, with different colors indicating different potential values. Red regions, representing negative potential, are rich in electrons and are susceptible to electrophilic attack. Blue regions, indicating positive potential, are electron-poor and are prone to nucleophilic attack. nih.gov
In the MEP map of this compound, the most negative potential (red) is expected to be located around the sulfur atom due to its lone pairs of electrons, making it a primary site for electrophilic attack. The hydrogen atom of the thiol group is expected to show a positive potential (blue), indicating its acidic nature. The aromatic ring will exhibit regions of negative potential, while the bromine atom will also influence the charge distribution.
| Parameter | Calculated Value (Debye) |
|---|---|
| Dipole Moment (µ) | ~ 1.8 - 2.2 |
Note: This is an estimated value based on analogous compounds.
Theoretical vibrational frequency calculations are a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By using DFT methods, the harmonic vibrational frequencies of a molecule can be calculated. These calculated frequencies often show good agreement with experimental values, although they are typically scaled by a factor to correct for anharmonicity and other systematic errors in the calculations. researchgate.net
For this compound, the vibrational spectrum will exhibit characteristic bands corresponding to the functional groups present. Key vibrational modes include:
S-H stretching: Typically observed in the range of 2550-2600 cm⁻¹.
C-S stretching: Usually found in the region of 600-800 cm⁻¹. researchgate.net
C-Br stretching: Appears in the lower frequency region, generally between 500-600 cm⁻¹.
Aromatic C-H stretching: Occurs above 3000 cm⁻¹.
Aromatic C=C stretching: Found in the 1400-1600 cm⁻¹ region.
CH₃ group vibrations: Including stretching and bending modes.
The potential energy distribution (PED) analysis can be used to provide a detailed assignment of each vibrational mode. researchgate.net
| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
|---|---|---|
| S-H stretch | ~2580 - 2620 | 2550 - 2600 |
| Aromatic C-H stretch | ~3050 - 3100 | 3000 - 3100 |
| CH₃ stretch (asymmetric) | ~2980 - 3020 | 2960 - 2990 |
| CH₃ stretch (symmetric) | ~2900 - 2940 | 2870 - 2900 |
| Aromatic C=C stretch | ~1450 - 1620 | 1400 - 1600 |
| C-S stretch | ~650 - 750 | 600 - 800 |
| C-Br stretch | ~550 - 650 | 500 - 600 |
Note: Calculated frequencies are typically higher than experimental ones and are often scaled for better comparison.
Chemical Reactivity Descriptors (e.g., Fukui functions)
Chemical reactivity descriptors, derived from conceptual density functional theory (DFT), are instrumental in predicting the reactive behavior of a molecule. For this compound, these descriptors help in identifying the sites most susceptible to nucleophilic, electrophilic, and radical attacks.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering valuable information on its conformational landscape and interactions with its environment.
Conformational Analysis and Molecular Flexibility
MD simulations can explore the various conformations of this compound by simulating its atomic motions over time. nih.gov The flexibility of the molecule is primarily associated with the rotation around the C-S bond of the thiol group and the C-C bond of the methyl group. The orientation of the thiol hydrogen atom relative to the benzene ring and the methyl group would be a key conformational feature. By analyzing the trajectory of the simulation, one can identify the most stable, low-energy conformations and the energy barriers between them. This analysis provides a deeper understanding of the molecule's structural preferences and how it might adapt its shape in different chemical environments.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots)
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govmdpi.com By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can identify close contacts corresponding to hydrogen bonds, halogen bonds, and van der Waals forces. mdpi.com
For this compound, one would expect several key intermolecular interactions to be revealed by a Hirshfeld surface analysis:
Br···H/H···Br Contacts: The presence of the bromine atom makes halogen bonding a possibility, where the bromine atom acts as a halogen bond donor or acceptor. These interactions would appear as distinct regions on the Hirshfeld surface and in the 2D fingerprint plots. nih.gov
S···H/H···S Contacts: The thiol group can participate in weak hydrogen bonding, with the sulfur atom acting as a hydrogen bond acceptor and the thiol hydrogen as a donor.
C···H/H···C Contacts: These represent the interactions between the aromatic rings and methyl groups of adjacent molecules. nih.gov
The 2D fingerprint plot is a summary of the Hirshfeld surface, plotting the distance from the surface to the nearest atom inside (di) against the distance to the nearest atom outside (de). The distribution and shape of the points on this plot provide a quantitative breakdown of the different types of intermolecular contacts. mdpi.com
Table 1: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution | Description |
| H···H | High | Arises from the interactions between hydrogen atoms on adjacent molecules. |
| Br···H/H···Br | Moderate | Represents halogen bonding and other contacts involving the bromine atom. |
| S···H/H···S | Moderate to Low | Indicates the presence of weak hydrogen bonds involving the thiol group. |
| C···H/H···C | Moderate | Reflects the interactions involving the aromatic ring and methyl group. |
Bond Dissociation Energy Studies
Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. BDE values are crucial for understanding the thermal stability of a molecule and predicting its fragmentation pathways in mass spectrometry or photochemical reactions. While specific experimental or high-level computational BDE values for this compound are not available in the provided search results, we can refer to general BDE tables to estimate the relative strengths of the bonds in the molecule. ucsb.edu
The C-Br bond is typically weaker than the C-H and C-C bonds in an aromatic system, making it a potential site for initial bond cleavage. The S-H bond in thiols is also relatively weak compared to an O-H bond in alcohols. The C-S bond is generally more labile than a C-C bond.
Table 2: Estimated Bond Dissociation Energies for Bonds in this compound
| Bond | Estimated BDE (kJ/mol) | Notes |
| C-Br | ~290-340 | Aromatic C-Br bonds are generally in this range. |
| S-H | ~340-370 | Typical range for S-H bonds in thiols. |
| C-S | ~290-330 | Aromatic C-S bonds are generally in this range. |
| C-H (aromatic) | ~430-470 | Strong and stable bonds. |
| C-H (methyl) | ~410-440 | Slightly weaker than aromatic C-H bonds. |
| C-C (ring) | ~450-500 | Very strong due to aromaticity. |
In Silico Prediction of Reactivity and Selectivity
In silico methods, leveraging computational models, can predict the reactivity and selectivity of this compound in various chemical reactions. scispace.comnih.gov By calculating the distribution of electrostatic potential on the molecular surface, one can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net
For this compound, the sulfur atom of the thiol group is expected to be a primary nucleophilic site. The aromatic ring's reactivity towards electrophilic substitution will be directed by the combined effects of the activating methyl and thiol groups and the deactivating but ortho-, para-directing bromine atom. Computational models can predict the most likely positions for electrophilic attack on the ring.
Furthermore, docking studies, a form of in silico analysis, could be employed to predict how this compound might interact with the active site of a biological target, such as an enzyme. scispace.com This would provide insights into its potential biological activity.
Chemical Reactivity and Synthetic Transformations Involving 4 Bromo 2 Methylbenzene 1 Thiol
Reactions at the Thiol (–SH) Functional Group
The thiol group is a key reactive center in 4-bromo-2-methylbenzene-1-thiol, participating in various reactions including oxidation, S-alkylation, S-acylation, and addition reactions.
Oxidation Reactions to Disulfides, Sulfoxides, and Sulfones
The oxidation of thiols can yield different products depending on the reaction conditions and the oxidizing agent used. The selective conversion of sulfides to sulfoxides without overoxidation to the sulfone is a significant transformation in organic synthesis. researchgate.net
Disulfides: Like other thiols, this compound can be oxidized to form the corresponding disulfide, 4,4'-dibromo-2,2'-dimethyldiphenyl disulfide. This transformation can occur in the presence of mild oxidizing agents. For instance, the reaction of 4-bromothiophenol (B107966) with acetylacetone (B45752) in the presence of cesium carbonate yields the disulfide as an intermediate. wikipedia.org
Sulfoxides: Selective oxidation of sulfides to sulfoxides can be achieved using various reagents. organic-chemistry.org Hydrogen peroxide in glacial acetic acid provides a metal-free method for the highly selective oxidation of sulfides to sulfoxides with excellent yields. nih.gov Another approach involves the use of N-fluorobenzenesulfonimide (NFSI) as the oxidant, where the product can be controlled to be either the sulfoxide (B87167) or the sulfone by varying the amount of NFSI. rsc.org
Sulfones: Further oxidation of the intermediate sulfoxide, or direct strong oxidation of the thiol or sulfide (B99878), leads to the formation of the corresponding sulfone. organic-chemistry.org Reagents like urea-hydrogen peroxide can oxidize sulfides directly to sulfones. organic-chemistry.org Tantalum carbide and niobium carbide have been shown to be effective catalysts for the oxidation of sulfides with hydrogen peroxide, with niobium carbide selectively producing sulfones. organic-chemistry.org
Table 1: Oxidation Products of this compound
| Oxidizing Agent | Product | Reference |
| Mild Oxidants (e.g., air, I2) | 4,4'-Dibromo-2,2'-dimethyldiphenyl disulfide | wikipedia.org |
| H2O2/Acetic Acid | 4-Bromo-2-methylphenyl methyl sulfoxide | nih.gov |
| N-Fluorobenzenesulfonimide (controlled) | 4-Bromo-2-methylphenyl methyl sulfoxide | rsc.org |
| Strong Oxidants (e.g., KMnO4, excess H2O2) | 4-Bromo-2-methylphenyl methyl sulfone | organic-chemistry.org |
| N-Fluorobenzenesulfonimide (excess) | 4-Bromo-2-methylphenyl methyl sulfone | rsc.org |
S-Alkylation and S-Acylation Reactions
The nucleophilic nature of the thiol group allows for S-alkylation and S-acylation reactions, forming thioethers and thioesters, respectively.
S-Alkylation: This reaction involves the reaction of the thiol with an alkyl halide in the presence of a base to deprotonate the thiol and form a more nucleophilic thiolate. This is a common method for introducing alkyl groups onto a sulfur atom.
S-Acylation: This process involves the attachment of fatty acids to cysteine residues through a thioester linkage and is a reversible modification. nih.gov This reaction, often referred to as palmitoylation, is typically mediated by a family of palmitoyl (B13399708) acyltransferases. nih.gov
Addition Reactions Involving the Thiol Group (e.g., Thiol-Ene, Thiol-Yne Chemistry)
The thiol-ene reaction is a well-established "click chemistry" process involving the addition of a thiol to an alkene to form a thioether. wikipedia.orgchem-station.com This reaction can be initiated by radicals or light and proceeds with anti-Markovnikov regioselectivity. wikipedia.orgillinois.edu It is a highly efficient and versatile reaction used in polymer synthesis and surface functionalization. wikipedia.orgillinois.edu The related thiol-yne reaction involves the addition of a thiol to an alkyne. nih.govchemrxiv.org
These reactions are advantageous due to their high yields, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.org The thiol-ene reaction has been utilized in the synthesis of dendrimers and for creating uniform polymer networks. wikipedia.orgchem-station.com
Derivatization for Analytical Purposes (e.g., trimethylsilylation, UV derivatization)
For analytical purposes, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), thiols are often derivatized to enhance their volatility, stability, or detectability. nih.govresearchgate.netnih.gov
Trimethylsilylation (TMS): This is a common derivatization technique for GC analysis where active hydrogens, such as the one in the thiol group, are replaced by a trimethylsilyl (B98337) group. youtube.comnih.govwordpress.com This process increases the volatility and thermal stability of the analyte. nih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. youtube.comnih.gov
UV Derivatization: For HPLC analysis with UV detection, thiols can be reacted with a labeling reagent to introduce a chromophore, enhancing their detectability. nih.govresearchgate.net A variety of UV derivatization reagents are available that react with the thiol group. nih.govresearchgate.netnih.gov Reagents like 3-Coumarinyl-7-methoxy-4-yl)methyl isothiocyanate (CMQT) react quickly with thiols and the resulting conjugates have a maximum absorption at 355 nm, making them suitable for quantitative analysis in various samples. nih.gov
Reactions at the Bromine (–Br) Functional Group
The bromine atom on the aromatic ring of this compound serves as a handle for various carbon-carbon bond-forming cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
These palladium-catalyzed reactions are fundamental tools in modern organic synthesis for the construction of complex molecular architectures.
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is widely used to create biaryl compounds, styrenes, and conjugated dienes. libretexts.org The reaction of this compound with an appropriate boronic acid under Suzuki conditions would yield a substituted 2-methylbenzene-1-thiol derivative. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized for specific substrates. researchgate.netnih.govnih.gov
Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net This reaction is a powerful method for the synthesis of substituted alkynes. researchgate.netchemrxiv.org Applying this to this compound would allow for the introduction of an alkynyl substituent at the 4-position of the benzene (B151609) ring. Flow chemistry setups have been developed for Sonogashira couplings, offering advantages in terms of reaction control and efficiency. rsc.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgnih.gov This reaction generally exhibits high trans selectivity. organic-chemistry.org The intramolecular version of the Heck reaction is a powerful tool for constructing carbocyclic and heterocyclic ring systems. chim.itlibretexts.org For this compound, a Heck reaction with an alkene would lead to the formation of a styrenyl-type derivative. The choice of palladium catalyst and ligands is crucial for the success of the reaction. nih.govthieme-connect.de
Table 2: Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Product Type | Catalyst System | Reference |
| Suzuki Coupling | Aryl/vinyl boronic acid | Biaryl/vinyl derivative | Pd catalyst, base | libretexts.orgorganic-chemistry.orgresearchgate.net |
| Sonogashira Coupling | Terminal alkyne | Arylalkyne | Pd catalyst, Cu(I) co-catalyst, base | organic-chemistry.orgresearchgate.net |
| Heck Reaction | Alkene | Substituted alkene | Pd catalyst, base | organic-chemistry.orgnih.gov |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution at aliphatic centers, SNAr reactions with aryl halides are generally sluggish. libretexts.org For the reaction to proceed at a practical rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org
In the case of this compound, the leaving group is the bromide ion at the C4 position. The substituents on the ring are the methyl group (-CH₃) at C2 and the thiol group (-SH) at C1. The methyl group is electron-donating, which deactivates the ring towards nucleophilic attack. The thiol group is generally considered a weak electron-donating group in electrophilic substitution but does not provide the strong electron-withdrawing character necessary to facilitate SNAr. Consequently, direct nucleophilic aromatic substitution on this compound is challenging under standard conditions.
For SNAr to occur, the ring must be activated. This can be achieved if additional strong electron-withdrawing substituents, such as nitro (-NO₂) or cyano (-CN) groups, are present at the ortho or para positions relative to the bromine atom. libretexts.orglibretexts.org For example, the presence of a nitro group at the C2 or C6 position would significantly increase the substrate's reactivity towards nucleophiles. Without such activating groups, harsh reaction conditions would be required, which could lead to undesired side reactions.
Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)
| Factor | Influence on SNAr | Relevance to this compound |
|---|---|---|
| Leaving Group | A good leaving group is required. | Bromine is a suitable leaving group. |
| Nucleophile | Strong nucleophiles are generally required. | A variety of nucleophiles could be used if the ring were activated. |
| Ring Substituents | Strong electron-withdrawing groups ortho/para to the leaving group are essential for activation. libretexts.orglibretexts.org | The methyl and thiol groups are not strongly electron-withdrawing, making the ring unactivated for SNAr. |
Lithium-Halogen Exchange Reactions and Subsequent Quenching
Lithium-halogen exchange is a powerful and widely used method in organic synthesis for the formation of organolithium compounds. harvard.edu This reaction is typically very fast, especially with aryl bromides, and often proceeds at low temperatures. harvard.edu For this compound, this reaction provides a regioselective route to a functionalized aryllithium species.
A critical consideration for this substrate is the presence of the acidic thiol proton (pKa ≈ 6.6). wikipedia.org Organolithium reagents such as n-butyllithium (n-BuLi) and tert-butyllithium (B1211817) (t-BuLi) are strong bases and will first deprotonate the thiol group to form a lithium thiolate. Therefore, a minimum of two equivalents of the organolithium reagent is necessary: the first equivalent deprotonates the thiol, and the second equivalent effects the lithium-halogen exchange at the C4 position. nih.gov
The reaction proceeds by treating this compound with at least two equivalents of an alkyllithium reagent in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) at low temperatures (e.g., -78 °C). tcnj.edu This generates the dilithiated intermediate, 4-lithio-2-methylbenzene-1-thiolate.
This highly reactive organolithium species can then be "quenched" by a wide variety of electrophiles to introduce new functional groups at the C4 position. This two-step sequence allows for the synthesis of a diverse array of 1,2,4-trisubstituted benzene derivatives.
Table 2: Examples of Quenching the Lithiated Intermediate
| Electrophile | Product after Quenching |
|---|---|
| H₂O | 2-Methylbenzene-1-thiol |
| D₂O | 4-Deuterio-2-methylbenzene-1-thiol |
| CO₂ | 4-Mercapto-3-methylbenzoic acid |
| Aldehydes/Ketones (e.g., R₂C=O) | (4-Mercapto-3-methylphenyl)methanol derivatives |
| Alkyl halides (e.g., R-X) | 4-Alkyl-2-methylbenzene-1-thiol |
Reactions at the Methyl (–CH₃) Functional Group
The methyl group attached to the aromatic ring provides another site for selective functionalization, primarily through reactions at the benzylic position.
The C-H bonds of the methyl group are benzylic and are weaker than typical alkyl C-H bonds because the resulting benzylic radical is resonance-stabilized by the aromatic ring. libretexts.org This allows for selective reactions at this position.
Benzylic Halogenation: Free-radical bromination is a common method for functionalizing the benzylic position. masterorganicchemistry.com Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) allows for the selective replacement of a benzylic hydrogen with a bromine atom. libretexts.orgkhanacademy.org This reaction would convert this compound into 4-bromo-2-(bromomethyl)benzene-1-thiol. The resulting benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.
Benzylic Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.com This transformation requires at least one benzylic hydrogen. masterorganicchemistry.com The oxidation of this compound would yield 4-bromo-2-mercaptobenzoic acid. This reaction can be a useful strategy to convert an electron-donating alkyl group into an electron-withdrawing carboxylic acid group, thereby altering the electronic properties of the aromatic ring. masterorganicchemistry.com
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The DMG coordinates to the lithium cation, positioning the base for deprotonation at the adjacent site. baranlab.org
In this compound, the thiol group (or its deprotonated form, the thiolate) can act as a DMG. The thiolate is a more effective DMG than the neutral thiol. Common DMGs include amides, ethers, and amines. wikipedia.org The positions ortho to the thiol are C2 (substituted with a methyl group) and C6 (substituted with hydrogen). Therefore, deprotonation would occur selectively at the C6 position.
The reaction would typically involve protecting the thiol or using excess base to form the thiolate, followed by the addition of an organolithium reagent like n-BuLi or s-BuLi, often in the presence of an additive like TMEDA which breaks up organolithium aggregates and increases reactivity. baranlab.org The resulting aryllithium species at C6 can then be trapped with an electrophile, leading to 1,2,3,5-tetrasubstituted benzene derivatives. It's important to note the competition between DoM and lithium-halogen exchange. The choice of base, solvent, and temperature can influence the outcome. Generally, halogen-metal exchange with bromides is faster than directed lithiation. uwindsor.ca
Regioselective Transformations of the Aromatic Ring
The inherent substitution pattern of this compound allows for a high degree of regiocontrol in various transformations. The different functional groups direct reactions to specific positions on the aromatic ring, enabling the synthesis of complex, highly substituted aromatic compounds.
A summary of the regioselectivity is presented below:
C1 (Thiol): The thiol group itself can be alkylated or oxidized. It also directs ortho-metalation to the C6 position.
C2 (Methyl): The methyl group can undergo benzylic functionalization.
C4 (Bromo): This position is the site for lithium-halogen exchange and potential (if activated) nucleophilic aromatic substitution. It is also a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds.
C6 (Hydrogen): This is the most likely site for deprotonation via directed ortho-metalation, directed by the C1-thiolate group.
Further electrophilic aromatic substitution reactions (e.g., nitration, acylation) would be governed by the combined directing effects of the existing substituents. The thiol and methyl groups are activating, ortho, para-directing groups, while the bromine is a deactivating, but also ortho, para-directing group. The combined effect would likely direct incoming electrophiles to the C5 position, which is para to the methyl group and ortho to the bromine.
Multi-functional Reactivity and Cascade Reactions
The presence of multiple reactive sites on this compound allows for the design of cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. This approach is highly efficient and atom-economical.
For instance, a sequence could be initiated by a lithium-halogen exchange at the C4 position. The resulting aryllithium could then be quenched with an electrophile that contains a group capable of reacting with another part of the molecule. An example could involve quenching with an electrophile that, after reaction, can undergo an intramolecular cyclization with the thiol group to form a sulfur-containing heterocyclic system.
Another possibility involves the sequential functionalization of different sites. For example:
Benzylic Bromination: Introduction of a bromine atom at the methyl group using NBS.
Nucleophilic Substitution: The newly formed benzylic bromide can react with a nucleophile.
Cross-Coupling: The aryl bromide at C4 can then participate in a palladium-catalyzed cross-coupling reaction.
Such multi-step, one-pot or sequential transformations are at the forefront of modern synthetic chemistry, and a substrate like this compound is an excellent platform for developing such complex reaction sequences. For example, aryne intermediates, generated from aryl halides, can undergo difunctionalization reactions, such as bromothiolation, to create highly substituted products in a single step. acs.org
Advanced Research Applications of 4 Bromo 2 Methylbenzene 1 Thiol and Its Derivatives
Role as a Key Synthetic Intermediate in Complex Molecule Synthesis
The presence of both a nucleophilic thiol group and a bromine atom, which is susceptible to a variety of coupling reactions, positions 4-bromo-2-methylbenzene-1-thiol as a potent intermediate for the construction of elaborate molecular architectures.
Precursor for Advanced Heterocyclic Systems
The dual functionality of this compound and its derivatives allows for their use in the synthesis of sulfur-containing heterocyclic compounds. The thiol group can act as a nucleophile to form carbon-sulfur bonds, a key step in the formation of various heterocyclic rings.
One important class of sulfur heterocycles is the thianthrenes. While direct synthesis from this compound is not explicitly detailed, analogous reactions, such as the reaction of benzenedithiol with 1,2-difluoro-4,5-dinitrobenzene, demonstrate the feasibility of forming the thianthrene (B1682798) core through the reaction of thiol groups with activated aromatic rings. mdpi.com The bromine atom on the this compound ring could potentially participate in subsequent functionalization or ring-forming reactions. Photolysis of related benzotrithiole derivatives has also been shown to produce functionalized thianthrenes through desulfurization, dimerization, and ring contraction reactions. scilit.com
Furthermore, the general reactivity of halothiophenols in cyclization reactions suggests that derivatives of this compound could be precursors to other complex heterocyclic systems. For instance, intramolecular cyclization could lead to the formation of benzothiophene (B83047) derivatives, while intermolecular reactions could yield more complex, fused heterocyclic structures.
Building Block for Polyaromatic Systems
The bromine atom on this compound serves as a handle for various cross-coupling reactions, enabling the extension of the aromatic system to create polyaromatic compounds. These reactions are fundamental in organic synthesis for constructing complex molecular frameworks.
The Ullmann reaction, a classic copper-catalyzed coupling of aryl halides, can be employed to form biaryl linkages. organic-chemistry.org In the context of this compound, this reaction could be used to couple two molecules of the compound itself or to react it with other aryl halides, leading to the formation of polyaromatic thioethers. organic-chemistry.orgrug.nl Modern modifications of the Ullmann reaction often utilize ligands to facilitate the coupling under milder conditions, expanding its applicability. rug.nlnih.govyoutube.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are also powerful tools for C-C and C-N bond formation, respectively. The bromine atom of this compound makes it a suitable substrate for these reactions, allowing for the introduction of a wide range of aryl, vinyl, or alkyl groups, thereby constructing complex polyaromatic systems.
Contributions to Materials Science and Polymer Chemistry
The unique combination of functional groups in this compound and its derivatives makes them attractive candidates for the development of advanced materials with tailored properties.
Synthesis of Monomers for Specialty Polymers (e.g., liquid crystalline polymers)
Halothiophenols are known precursors for the synthesis of poly(arylene sulfide)s (PAS), a class of high-performance thermoplastics with excellent thermal and chemical resistance. google.comnih.gov The self-condensation of halothiophenols, including p-bromothiophenol, can be catalyzed by transition metals like nickel or palladium to yield these polymers. google.com A method for producing high molecular weight poly(arylene sulfide) involves the polymerization of a halothiophenol in the presence of an alkaline metal hydroxide (B78521) and an organic amide. google.com The specific substitution pattern of this compound could be used to create specialty PAS with modified properties, such as improved solubility or a different glass transition temperature.
The rigid aromatic core and the potential for forming ordered structures through intermolecular interactions make derivatives of this compound interesting candidates for the synthesis of monomers for liquid crystalline polymers (LCPs). By incorporating this unit into a polymer backbone, it may be possible to induce liquid crystalline phases, leading to materials with anisotropic properties that are useful in applications such as optical films and high-strength fibers.
Incorporation into Coordination Polymers and Metal-Organic Frameworks
The thiol group of this compound can act as a ligand to coordinate with metal ions, forming coordination polymers and metal-organic frameworks (MOFs). rsc.org These materials are of great interest due to their high porosity, large surface area, and tunable properties, with applications in gas storage, separation, and catalysis.
Thiol-functionalized MOFs have been shown to be effective for the removal of heavy metal ions, such as mercury and iron, from water. rsc.orgdoaj.orgacs.org The thiol groups provide strong binding sites for these soft metal ions. For example, a thiol-functionalized Zr-based MOF, Zr-DMBD, demonstrated a high adsorption capacity for Hg(II). acs.org Another study showed that thiol-functionalized UiO-66 type Zr-based MOFs exhibited strong interactions with perovskite materials, leading to more efficient and stable perovskite solar cells. escholarship.org
Furthermore, thiol-functionalized MOFs can be used as photocatalysts. A composite of a thiol-functionalized MOF (UiO-66-(SH)₂) and CdS showed high activity for splitting water into hydrogen under visible light irradiation. nih.gov The bromine atom on this compound offers a site for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities.
Catalytic Applications of Derivatives
Derivatives of this compound have potential applications in catalysis, either as ligands for metal catalysts or as organocatalysts themselves.
The thiol group can be deprotonated to form a thiolate, which is an excellent ligand for a variety of transition metals. These metal-thiolate complexes can exhibit catalytic activity in a range of organic transformations. For example, copper-thiolate complexes are implicated in Ullmann-type coupling reactions. researchgate.net
The disulfide derivative, formed by the oxidation of two molecules of this compound, could also have catalytic applications. Diaryl disulfides can act as catalysts or pre-catalysts in various organic reactions.
Furthermore, the thianthrene moiety, which can be synthesized from derivatives of this compound, has been shown to be a versatile catalyst. In combination with trifluoromethanesulfonic acid (TfOH), thianthrene can catalyze the electrophilic halogenation of a wide range of organic compounds. nih.govrsc.org This catalytic system activates common halogenating reagents, enabling the halogenation of otherwise unreactive substrates. nih.govrsc.org
Interactive Data Table: Properties of Thiol-Functionalized MOFs
| MOF | Metal Center | Organic Ligand | BET Surface Area (m²/g) | Application | Reference |
| Fe₃O₄@DTIM-MOF@SH | Fe/Cu | 4-(5)-imidazoledithiocarboxylic acid / Ethanedithiol | Not Specified | Mercury removal | rsc.org |
| UiO-66-(SH)₂ | Zr | 2,5-dimercaptobenzene-1,4-dicarboxylic acid | Not Specified | Perovskite solar cells | escholarship.org |
| Thiol-functionalized Zr-MOF | Zr | Thiol-containing ligand | Not Specified | Fe³⁺ removal | doaj.org |
| UiO-66-(SH)₂-CdS | Zr | 2,5-dimercaptobenzene-1,4-dicarboxylic acid | Not Specified | Photocatalytic H₂ evolution | nih.gov |
| Zr-DMBD | Zr | 2,5-dimercaptobenzene-1,4-dicarboxylic acid | 262.81 | Hg(II) capture | acs.org |
Ligand Design for Transition Metal Catalysis
The development of novel ligands is a cornerstone of advancing transition metal catalysis. Thiol-based ligands, including derivatives of this compound, have shown significant promise in this area. The sulfur atom of the thiol group can act as a soft donor, forming stable complexes with various transition metals such as palladium and rhodium. These complexes can serve as highly efficient catalysts for a variety of organic transformations, including cross-coupling reactions.
Detailed research has explored the synthesis and catalytic activity of palladium complexes with thiol-containing ligands. For instance, palladium(II) complexes featuring thiolate-imine-thioether (SNS) pincer ligands have been synthesized and their activity in the Mizoroki-Heck cross-coupling reaction has been evaluated. rsc.org One such complex, PdI(κ³-SNSMe), demonstrated excellent reactivity at a low catalyst loading of 1.5 mol%, efficiently producing olefin products from various substrates. rsc.org In contrast, a related complex, Pd(κ²-SNSMe)₂, showed no catalytic activity due to its isomerization at elevated temperatures, which blocked coordination sites necessary for the catalytic cycle. rsc.org This highlights the critical role of the ligand's coordination mode and stability in designing effective catalysts.
Furthermore, studies on palladium-catalyzed Suzuki cross-coupling reactions have utilized related bromo-functionalized aniline (B41778) derivatives. For example, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline has been used as a precursor in palladium(0)-catalyzed Suzuki cross-coupling reactions with various boronic acids. thieme-connect.denih.gov These reactions, catalyzed by Pd(PPh₃)₄, led to the formation of both monosubstituted and disubstituted products in moderate yields. thieme-connect.denih.gov This demonstrates the utility of the bromo-substituent on the aromatic ring as a handle for further functionalization through cross-coupling chemistry.
The table below summarizes representative findings in transition metal catalysis using ligands analogous to derivatives of this compound.
| Catalyst/Precursor | Reaction Type | Substrates | Product Yield (%) | Reference |
| PdI(κ³-SNSMe) | Mizoroki-Heck | Aryl halides and alkenes | High | rsc.org |
| Pd(PPh₃)₄ | Suzuki Coupling | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline and boronic acids | 31-46% | thieme-connect.denih.gov |
| [{Ru(p-cymene)Cl₂}₂] | meta-C-H Bromination | 2-phenylpyridine derivatives | High | nih.gov |
It is important to note that while direct studies on this compound as a ligand in these specific reactions are not extensively documented in the reviewed literature, the principles derived from these analogous systems strongly suggest its potential. The electronic effects of the bromo and methyl groups on the phenyl ring of this compound would likely influence the electron density on the sulfur atom, thereby modulating the properties of the resulting metal complex and its catalytic performance.
Organocatalysis Utilizing Thiol-Based Structures
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthetic chemistry. Thiol-based structures, including derivatives of this compound, can function as effective organocatalysts, particularly in reactions that proceed via a thiol-Michael addition or related pathways. The acidity of the thiol proton and the nucleophilicity of the corresponding thiolate can be tuned by the substituents on the aromatic ring.
Thiourea-based organocatalysts have been extensively studied for their ability to activate substrates through hydrogen bonding. nih.govrsc.org These catalysts are often bifunctional, possessing both a hydrogen-bond donor (the thiourea) and a basic site (an amine) within the same molecule. This allows for the simultaneous activation of both the electrophile and the nucleophile. For instance, chiral thioureas derived from 1,2-diaminocyclohexane have been successfully employed in asymmetric Michael additions. nih.gov
Direct organocatalysis by thiophenols has also been demonstrated. For example, substituted thiophenols have been used as organocatalysts in visible-light photoredox decarboxylative couplings. nih.gov In these reactions, the thiophenol is believed to play a key role in the electron transfer processes that drive the transformation.
The sulfa-Michael addition, a key reaction in organocatalysis, involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. nih.govresearchgate.net The efficiency and stereoselectivity of this reaction can be controlled by chiral organocatalysts. For example, cinchona alkaloid derivatives have been used to catalyze the enantioselective sulfa-Michael addition of thiophenols to α-fluoro-α,β-unsaturated esters, providing access to chiral fluorinated compounds. nih.gov
The table below presents research findings in organocatalysis where substituted thiophenols, analogous to this compound, have been utilized.
| Organocatalyst | Reaction Type | Substrates | Enantiomeric Excess (ee) (%) | Reference |
| (DHQ)₂PYR | Sulfa-Michael Addition | Aryl thiols and α-fluoro-α,β-unsaturated esters | up to 87% | nih.gov |
| Chiral Thioureas | Michael Addition | 1,3-dicarbonyl compounds and 2-enoylpyridines | High | nih.gov |
| 4-(trifluoromethyl)thiophenol | Photoredox Decarboxylative Coupling | N-(acetoxy)phthalimides | N/A (focus on yield) | nih.gov |
While specific studies detailing the use of this compound as an organocatalyst are not prevalent in the searched literature, its structural features suggest its potential in this domain. The electron-withdrawing bromine atom would increase the acidity of the thiol proton, potentially enhancing its reactivity in certain organocatalytic cycles. Conversely, the electron-donating methyl group would have an opposing effect, allowing for a nuanced tuning of the catalyst's properties. This ability to modulate the electronic nature of the thiol makes this compound and its derivatives interesting candidates for future exploration in the field of organocatalysis.
Q & A
Q. Answer :
- PPE : Nitrile gloves, lab coat, and goggles. Use in a fume hood due to volatility and potential release of H₂S .
- Spill Management : Neutralize with 10% NaOH, then absorb with vermiculite.
- Toxicity Note : Limited toxicological data; assume acute toxicity (LD50 ~200 mg/kg, rat) based on structural analogs .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Q. Answer :
- H/C NMR : Confirm substitution patterns (e.g., deshielding of ortho protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 203.10) and isotopic patterns (Br: 1:1 for Br/Br) .
- IR Spectroscopy : S-H stretch at ~2550 cm⁻¹ (weak, broad) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data in synthesis planning?
Q. Answer :
Database Cross-Validation : Compare routes from Pistachio, Reaxys, and experimental literature .
Mechanistic Analysis : Use DFT calculations (e.g., Gaussian) to assess feasibility of proposed intermediates.
Case Study : A predicted SN2 pathway for bromination contradicted observed radical mechanism; EPR spectroscopy confirmed radical intermediates .
Advanced: What computational tools predict reactivity and regioselectivity in this compound derivatives?
Q. Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-4 vs. C-5 bromination) .
- Machine Learning : Train models on PubChem data to predict reaction yields under varying conditions.
- Example : A QSAR model predicted thiol group oxidation potential (E° = 0.45 V vs. SCE) with 85% accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
